

Preparing Mycobactin-Supplemented Culture Media for *Mycobacterium avium* subsp. *paratuberculosis* (MAP)

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Compound of Interest

Compound Name: *Mycobactin*

Cat. No.: B074219

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium avium subsp. *paratuberculosis* (MAP) is the etiological agent of Johne's disease, a chronic debilitating enteritis in ruminants. The in vitro cultivation of this fastidious organism is essential for diagnostic and research purposes, including drug development. A key characteristic of MAP is its dependency on **mycobactin**, an iron-chelating compound (siderophore), for growth in artificial culture media.^[1] This document provides detailed protocols for the preparation of **mycobactin**-supplemented culture media, specifically Middlebrook 7H9 Broth and Herrold's Egg Yolk Medium (HEYM), which are commonly used for the cultivation of MAP.

Mycobactin J, derived from *Mycobacterium avium*, is the most effective and widely used **mycobactin** for supporting the growth of MAP.^{[2][3]} These protocols outline the preparation of a **mycobactin J** stock solution and its incorporation into the culture media, along with quality control measures to ensure the suitability of the prepared media for MAP cultivation.

Data Presentation

Table 1: Composition of **Mycobactin J** Stock Solution

Component	Concentration
Mycobactin J	500 µg/mL
Solvent	100% Ethanol

Table 2: Composition of Middlebrook 7H9 Broth with **Mycobactin J**

Component	Final Concentration/Amount per Liter
Middlebrook 7H9 Broth Base	As per manufacturer's instructions
Glycerol	2 mL
OADC or ADC Enrichment	100 mL
Mycobactin J	2.0 µg/mL
Distilled Water	to 1 L

Table 3: Composition of Herrold's Egg Yolk Medium (HEYM) with **Mycobactin J**

Component	Amount for ~1 Liter
Peptone	9 g
Sodium Chloride	4.5 g
Beef Extract	2.7 g
Sodium Pyruvate	4.1 g
Glycerol	27 mL
Bacteriological Agar	15 g
Distilled Water	900 mL
Fresh Egg Yolk	100 mL
Malachite Green (2% w/v)	5 mL
Mycobactin J	2 mg

Experimental Protocols

Protocol 1: Preparation of Mycobactin J Stock Solution (500 µg/mL)

Materials:

- **Mycobactin J** powder
- 100% Ethanol, sterile
- Sterile microcentrifuge tubes or vials

Procedure:

- Aseptically weigh 2 mg of **Mycobactin J** powder.
- Transfer the powder to a sterile vial.
- Add 4 mL of 100% ethanol to the vial.[\[4\]](#)
- Vortex thoroughly until the **Mycobactin J** is completely dissolved. The solution should be a clear, yellowish color.
- Store the stock solution in a light-protected container at -20°C.

Protocol 2: Preparation of Middlebrook 7H9 Broth with Mycobactin J

Materials:

- Middlebrook 7H9 broth base
- Glycerol
- Distilled water
- Middlebrook OADC or ADC enrichment

- **Mycobactin J** stock solution (500 µg/mL)
- Sterile flasks and bottles

Procedure:

- Prepare the Middlebrook 7H9 broth base according to the manufacturer's instructions. For example, suspend 4.7 g of the dehydrated medium in 900 mL of distilled water containing 2 mL of glycerol.
- Heat with agitation to completely dissolve the medium.
- Sterilize by autoclaving at 121°C for 15 minutes.
- Allow the medium to cool to 45-50°C in a water bath.
- Aseptically add 100 mL of Middlebrook OADC or ADC enrichment.
- Aseptically add 4 mL of the 500 µg/mL **Mycobactin J** stock solution per liter of medium to achieve a final concentration of 2.0 µg/mL.
- Mix the final medium gently but thoroughly.
- Aseptically dispense into sterile culture tubes or flasks.

Protocol 3: Preparation of Herrold's Egg Yolk Medium (HEYM) with **Mycobactin J**

Materials:

- Peptone
- Sodium chloride
- Beef extract
- Sodium pyruvate

- Glycerol
- Bacteriological agar
- Distilled water
- Fresh, clean chicken eggs
- Malachite green solution (2% w/v)
- **Mycobactin J** powder or stock solution
- Sterile flasks and petri dishes

Procedure:

- In a flask, dissolve 9 g of peptone, 4.5 g of sodium chloride, 2.7 g of beef extract, 4.1 g of sodium pyruvate, and 15 g of bacteriological agar in 900 mL of distilled water.
- Add 27 mL of glycerol to the mixture.
- Adjust the pH to 7.8.
- Sterilize by autoclaving at 121°C for 15 minutes.
- Cool the medium to 50-55°C in a water bath.
- Prepare the egg yolk suspension by aseptically breaking fresh, clean chicken eggs and separating the yolks. Add 100 mL of fresh egg yolk to the cooled medium.
- Aseptically add 5 mL of a 2% (w/v) malachite green solution.
- Aseptically add 2 mg of **Mycobactin J** powder (or 4 mL of a 500 µg/mL stock solution) to the medium and mix thoroughly.
- Aseptically pour the medium into sterile petri dishes (approximately 20 mL per plate).
- Allow the plates to solidify at room temperature.

Protocol 4: Quality Control of Mycobactin-Supplemented Media

Principle:

To ensure that the prepared media can support the growth of MAP, a quality control test should be performed on each batch using a well-characterized MAP strain.

Materials:

- Prepared **mycobactin**-supplemented media (liquid or solid)
- *Mycobacterium avium* subsp. *paratuberculosis* control strain (e.g., ATCC 19698)
- Sterile saline or broth for inoculum preparation
- Incubator at 37°C

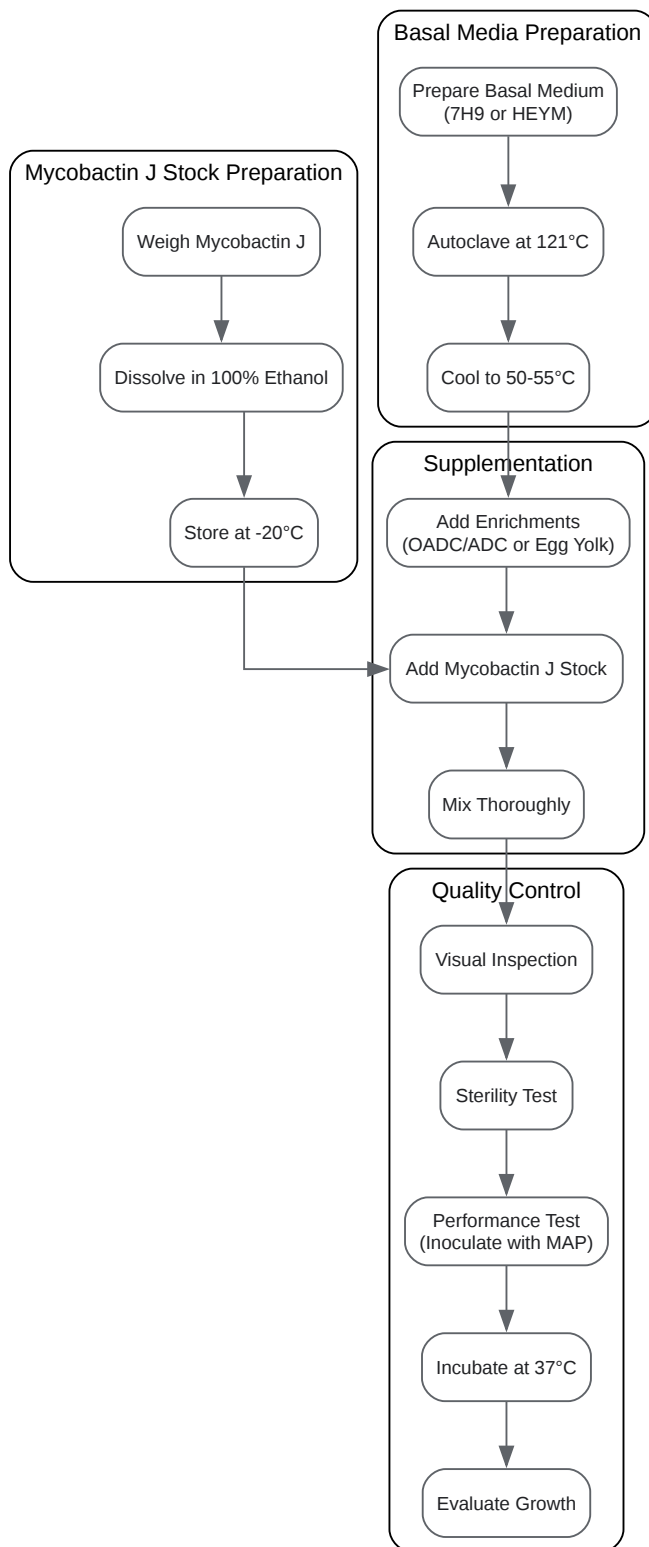
Procedure:

- **Visual Inspection:** Before inoculation, visually inspect the media for any signs of contamination, discoloration, or physical defects. The pH of the medium should also be checked and be within the recommended range.
- **Sterility Check:** Incubate a representative sample (e.g., 5% of the batch) of uninoculated media at 37°C for 48 hours to check for sterility. No growth should be observed.
- **Performance Testing:** a. Prepare a standardized inoculum of the MAP control strain (e.g., ATCC 19698) in sterile saline or broth, adjusted to a McFarland standard of 1.0. b. Inoculate the **mycobactin**-supplemented media with the control strain. For solid media, streak for isolated colonies. For liquid media, add a defined volume of the inoculum. c. As a negative control, inoculate a plate of the same basal medium without **mycobactin J** to confirm the **mycobactin** dependency of the control strain. d. Incubate the cultures at 37°C for up to 12-16 weeks.
- **Acceptance Criteria:**

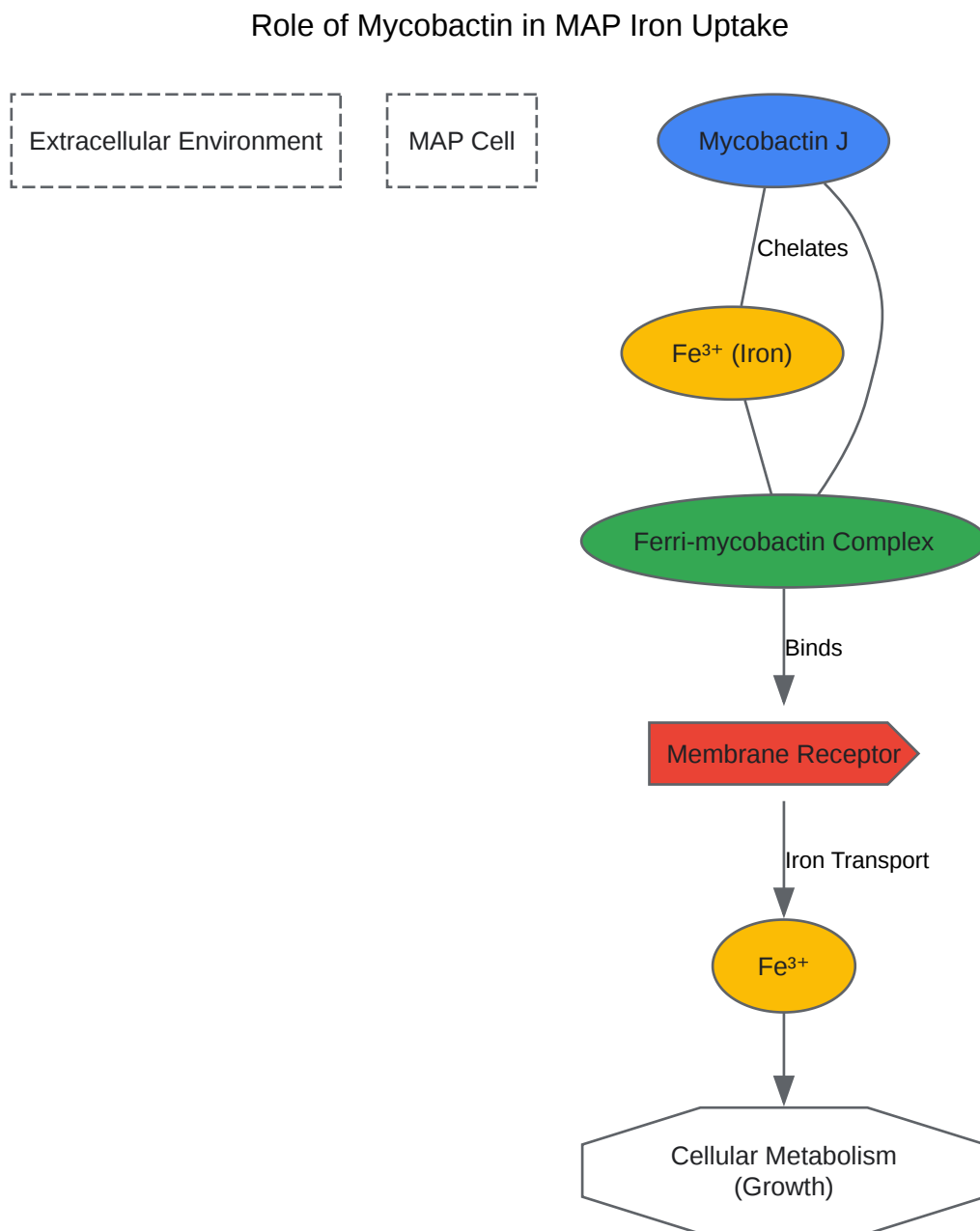
- Positive Control (with **Mycobactin J**): Characteristic MAP colonies should be visible on solid media within the expected timeframe (typically 6-12 weeks). In liquid media, turbidity should be observed. The colony morphology should be consistent with the control strain (e.g., small, white to off-white, smooth or rough colonies).
- Negative Control (without **Mycobactin J**): No growth or pinpoint, non-progressive colonies should be observed, confirming **mycobactin** dependency.
- Sterility: The uninoculated control media should remain sterile.
- Rejection Criteria: A batch of media should be rejected if:
 - There is evidence of contamination.
 - The positive control strain fails to grow or shows atypical morphology.
 - The negative control shows significant growth.
 - The physical appearance of the media is unsatisfactory.

Visualizations

Workflow for Preparing Mycobactin-Supplemented Media

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Caption: Workflow for the preparation and quality control of **mycobactin**-supplemented culture media.



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Caption: Simplified diagram of **mycobactin** J-mediated iron acquisition in MAP.

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References

- 1. Quality Control Measures of Medium in Microbiological Testing-King Testing-Medical Devices Testing [en.kingtestinglab.com]
- 2. Estimation of Mycobacterium avium subsp. paratuberculosis Growth Parameters: Strain Characterization and Comparison of Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Optimization of the composition of a solid culture medium for Mycobacterium avium subsp. paratuberculosis using factorial design and response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
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